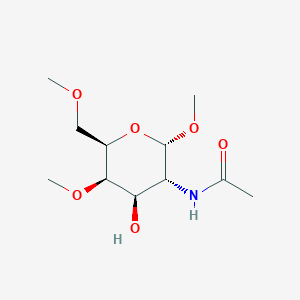

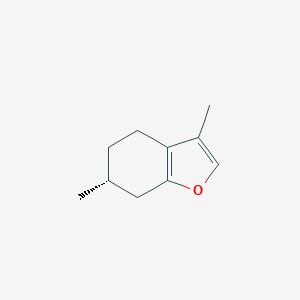

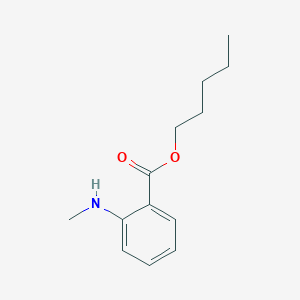

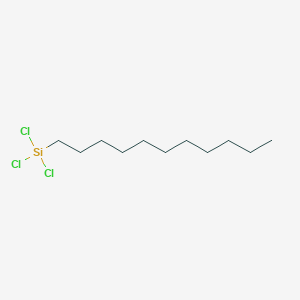

![molecular formula C17H19NO B103111 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one CAS No. 16735-30-1](/img/structure/B103111.png)

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" is a chemical entity that can be associated with a class of organic compounds characterized by the presence of an amino group attached to a benzyl and methyl group, as well as a ketone functionality adjacent to a phenyl group. This structure suggests that it may be involved in various chemical reactions and possess distinct physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or the use of catalysts to facilitate the addition of functional groups to aromatic systems. For instance, the synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one was achieved through the condensation of benzoylacetone with p-methylaniline . Similarly, optically active ferrocenyl amino alcohols were synthesized from ferrocene dicarboxaldehyde and used as chiral catalysts in the asymmetric addition of diethylzinc to benzaldehyde, yielding 1-phenylpropanol with high enantiomeric excess . These methods could potentially be adapted for the synthesis of "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of intramolecular interactions, such as hydrogen bonds, that can influence the molecule's reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" includes reactions such as deamination, which can lead to rearrangements and the formation of new products with different configurations . The deamination of D- and L-erythro-1-amino-1,2-diphenylpropanol-2, for example, resulted in products with a significant degree of inversion of configuration . Understanding these reaction pathways is crucial for manipulating the compound's structure and generating desired products.

Physical and Chemical Properties Analysis

The physical properties of compounds in this class, such as melting and boiling points, can be determined through techniques like TGA/DSC . The chemical properties, including acidity, basicity, and solubility, can be influenced by the presence of functional groups and their interactions with solvents. The study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed insights into the intramolecular hydrogen bonding and charge density distribution, which are factors that can affect the physical and chemical behavior of the molecules .

科学研究应用

Application Summary

The electrochemical oxidation of amines is an essential alternative to conventional chemical transformation. It provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .

Methods of Application

The oxidation mechanism of aliphatic amines, amides, aniline and aniline derivatives, carbamates, and lactams are either directly oxidized at different electrode surfaces or indirectly oxidized by a reversible redox molecule, in which the reactive form was generated in situ .

Results or Outcomes

The major electrolysis products were 2-(2-phenyloxazolidin-3-yl)ethan-1-ol and 3-benzyloxazolidine in a 25% and 45% yield, respectively .

2. Synthetic Strategies of Benzoxazoles

Application Summary

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Methods of Application

A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Results or Outcomes

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

3. Manufacture of Methamphetamine

Application Summary

Phenylacetone, also known as phenyl-2-propanone, is an organic compound with the chemical formula C6H5CH2COCH3. It is used in the manufacture of methamphetamine .

Methods of Application

Phenylacetone is synthesized using several methods, including the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .

Results or Outcomes

Phenylacetone is a key precursor in the synthesis of methamphetamine .

4. Synthesis of Heterocyclic Compounds

Application Summary

Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds .

Methods of Application

A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under different conditions, including microwave irradiation, grindstone technology, and reflux, was developed .

Results or Outcomes

The products were 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .

5. Polymerization of Ring-Strained Nitrogen Containing Monomers

Application Summary

Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen containing monomers, the resulting polymers have many important applications .

Methods of Application

The polymerization process involves the reaction of ring-strained nitrogen containing monomers .

Results or Outcomes

The resulting polymers are used in antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

6. Nootropic Effects of PRL-8-53

Application Summary

PRL-8-53 is a nootropic substituted phenethylamine that has been shown to act as a hypermnesic drug in humans .

Methods of Application

PRL-8-53 was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s as part of his work on amino ethyl meta benzoic acid esters . It is not a recognized treatment for any disease or disorder, although a nootropic effect has been claimed in healthy individuals .

Results or Outcomes

A single double-blind trial exploring the effects of PRL-8-53 in 47 healthy volunteers on various cognitive tasks remains the only human trial of PRL-8-53 to date . Overall improvements in recollection differed between subject groups when compared to their respective placebo scores .

7. Synthesis of Benzoxazoles

Application Summary

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Methods of Application

A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Results or Outcomes

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

8. Application of Indoles in Multicomponent Reactions

Application Summary

This review summarizes recent studies on the application of indoles in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .

Methods of Application

Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds .

Results or Outcomes

The application of indoles in multicomponent reactions has been used for the synthesis of a variety of heterocyclic compounds .

安全和危害

属性

IUPAC Name |

2-[benzyl(methyl)amino]-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQQYJQQRYVVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)